molecular formula C17H20N4O B2960645 N-(1-phenylethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 1396761-10-6

N-(1-phenylethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Cat. No. B2960645
CAS RN: 1396761-10-6
M. Wt: 296.374
InChI Key: JLMPFYODDPABIK-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, also known as PPCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPCC is a pyridazine derivative that has been synthesized through a multi-step process, and its unique structure has led to investigations into its mechanism of action and potential therapeutic uses.

Scientific Research Applications

Heterocyclic Synthesis

Research on compounds similar to "N-(1-phenylethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide" includes the exploration of heterocyclic synthesis, which is fundamental in developing pharmaceuticals and agrochemicals. For instance, the study by Hussein et al. (2009) delves into heterocyclic synthesis involving compounds like N-1-Naphthyl-3-oxobutanamide to create derivatives with potential biological activities (Hussein et al., 2009). This research underscores the versatility and significance of pyridazine derivatives in synthesizing complex molecules.

Antimicrobial Activity

Another critical area of research is the antimicrobial activity of pyridazine derivatives. Gad-Elkareem et al. (2011) synthesized novel pyridine-2(1H)-thione derivatives, exhibiting promising antimicrobial properties (Gad-Elkareem et al., 2011). Such studies are crucial in the ongoing search for new antimicrobial agents to combat resistant strains of bacteria and fungi.

Chemical Properties and Applications

The unique chemical properties of pyridazine derivatives, such as those related to "N-(1-phenylethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide," are also a subject of scientific inquiry. Wermuth (2011) discusses the bioisosteric replacement of phenyl rings with pyridazine rings, enhancing the pharmacological profile of compounds by offering more interaction possibilities and improved physicochemical properties (Wermuth, 2011).

properties

IUPAC Name

N-(1-phenylethyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-13(14-7-3-2-4-8-14)18-17(22)15-9-10-16(20-19-15)21-11-5-6-12-21/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMPFYODDPABIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenylethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

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